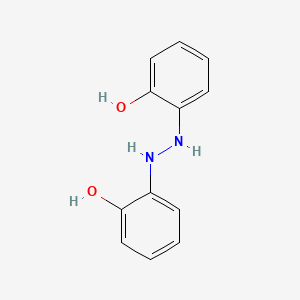
Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopentadienyl)titanium dichloride: Titanocene dichloride , is a coordination complex with the chemical formula (C5H5)2TiCl2 . This compound is notable for its applications in organic synthesis, catalysis, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanocene dichloride can be synthesized through the reaction of titanium tetrachloride (TiCl4) with cyclopentadiene (C5H6). The reaction typically occurs in a solvent such as ether or benzene at temperatures around 0°C to room temperature. The general reaction can be represented as: $$\text{TiCl}_4 + 2 \text{C}_5\text{H}_6 \rightarrow \text{(C}_5\text{H}_5)_2\text{TiCl}_2 + 2 \text{HCl}$$
Industrial Production Methods: On an industrial scale, the synthesis of Titanocene dichloride involves similar reaction conditions but is carried out in large reactors with continuous monitoring to ensure product purity and yield. The process may also include purification steps such as recrystallization to obtain the desired 99+% purity.
Análisis De Reacciones Químicas
Types of Reactions: Titanocene dichloride undergoes various types of reactions, including:
Oxidation: It can be oxidized to form titanocene dioxide (Cp2TiO2) by reacting with oxygen or peroxides.
Reduction: Reduction reactions can produce titanocene hydride (Cp2TiH2) when treated with hydrogen gas.
Substitution: The chloride ligands can be substituted with other ligands such as alcohols, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, or organic peroxides.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Alcohols, amines, phosphines, and various solvents.
Major Products Formed:
Titanocene dioxide (Cp2TiO2)
Titanocene hydride (Cp2TiH2)
Substituted titanocenes with different ligands.
Aplicaciones Científicas De Investigación
Titanocene dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in olefin polymerization and hydrogenation reactions.
Medicinal Chemistry: Titanocene dichloride has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Organic Synthesis: It is employed in various organic transformations, including the activation of small molecules and the formation of carbon-carbon bonds.
Mecanismo De Acción
The mechanism by which Titanocene dichloride exerts its effects involves its interaction with biological molecules and pathways:
Molecular Targets: It interacts with DNA and proteins, leading to the disruption of cellular processes.
Pathways Involved: The compound can induce oxidative stress and generate reactive oxygen species, which contribute to its cytotoxic effects in cancer cells.
Comparación Con Compuestos Similares
Titanocene dichloride is compared with other similar compounds such as:
Ferrocene (Fe(C5H5)2): Another metallocene with iron as the central metal, used in catalysis and materials science.
Cobaltocene (Co(C5H5)2): Similar to ferrocene but with cobalt, used in organic synthesis and as a reducing agent.
Nickelocene (Ni(C5H5)2): Contains nickel and is used in catalysis and as a precursor for nickel-based materials.
Titanocene dichloride is unique due to its titanium center, which imparts distinct chemical properties and reactivity compared to other metallocenes.
Propiedades
InChI |
InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLWATAZDMHTSH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)


![2-[3-(2-amino-2-hydroxyiminoethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B8047628.png)



![(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide](/img/structure/B8047660.png)
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)




![N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B8047709.png)
